![molecular formula C17H3Cl2F17O3 B14300606 1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- CAS No. 121699-18-1](/img/structure/B14300606.png)
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is a specialized chemical compound known for its unique structure and properties It is a derivative of 1,3-benzenedicarbonyl dichloride, with an additional heptadecafluorononenyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- typically involves the reaction of 1,3-benzenedicarbonyl dichloride with a heptadecafluorononenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.
Scientific Research Applications
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in modifying biomolecules and studying protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting species. For example, in substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon atoms.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarbonyl dichloride: The parent compound without the heptadecafluorononenyl group.
1,3-Benzenedicarbonyl dichloride, 5-[(perfluorooctyl)oxy]-: A similar compound with a perfluorooctyl group instead of a heptadecafluorononenyl group.
Uniqueness
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is unique due to the presence of the heptadecafluorononenyl group, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications requiring materials with high resistance to chemical and thermal degradation.
Properties
CAS No. |
121699-18-1 |
|---|---|
Molecular Formula |
C17H3Cl2F17O3 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
5-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C17H3Cl2F17O3/c18-8(37)4-1-5(9(19)38)3-6(2-4)39-10(21)7(20)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)36/h1-3H |
InChI Key |
RRPVUVFTFFPAND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


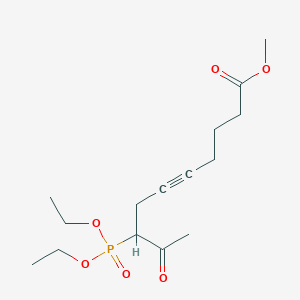
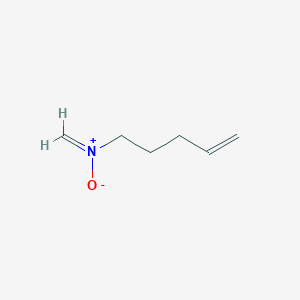

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
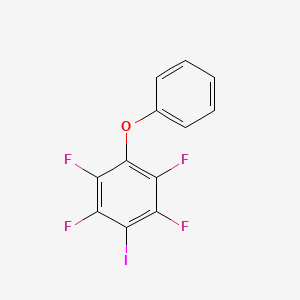
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
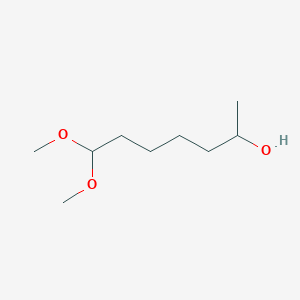
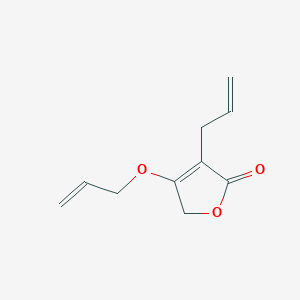


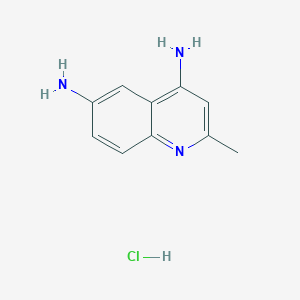
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
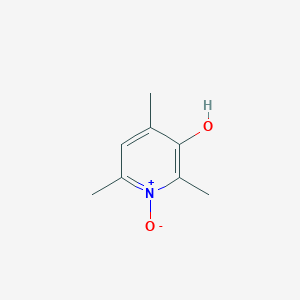
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
